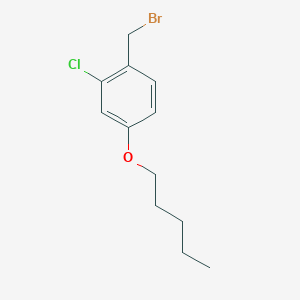
1-Bromomethyl-2-chloro-4-(pentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-chloro-4-pentoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromomethyl group, a chlorine atom, and a pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-4-pentoxybenzene can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:
Chlorination: Benzene is chlorinated to form chlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Bromomethylation: Chlorobenzene undergoes bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst like zinc bromide.
Etherification: The resulting 1-(bromomethyl)-2-chlorobenzene is then reacted with pentanol in the presence of a strong base such as sodium hydride to form 1-(bromomethyl)-2-chloro-4-pentoxybenzene.
Industrial Production Methods: Industrial production of 1-(bromomethyl)-2-chloro-4-pentoxybenzene typically involves large-scale chlorination and bromomethylation processes, followed by etherification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-pentoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in the presence of catalysts are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, and halogenated derivatives.
Oxidation and Reduction: Formation of carboxylic acids and alkanes.
Scientific Research Applications
1-(Bromomethyl)-2-chloro-4-pentoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2-chloro-4-pentoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chlorine atom and pentoxy group influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1-(Bromomethyl)-2-chlorobenzene: Lacks the pentoxy group, making it less versatile in certain applications.
1-(Bromomethyl)-4-chlorobenzene: The position of the chlorine atom affects the reactivity and selectivity in substitution reactions.
1-(Bromomethyl)-2-chloro-4-methoxybenzene: The methoxy group provides different electronic and steric effects compared to the pentoxy group.
Uniqueness: 1-(Bromomethyl)-2-chloro-4-pentoxybenzene is unique due to the presence of the pentoxy group, which enhances its solubility and reactivity in organic solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C12H16BrClO |
|---|---|
Molecular Weight |
291.61 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-4-pentoxybenzene |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-4-7-15-11-6-5-10(9-13)12(14)8-11/h5-6,8H,2-4,7,9H2,1H3 |
InChI Key |
IXFIKXOLJPFFFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















